2,4-二硝基苯甲酸乙酯

描述

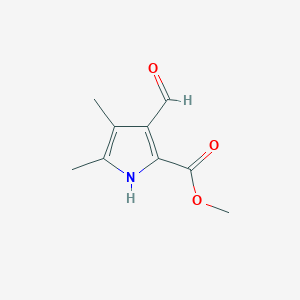

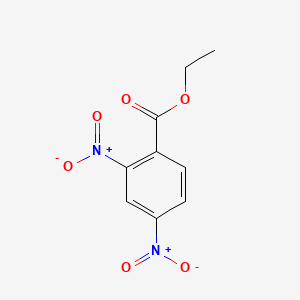

Ethyl 2,4-dinitrobenzoate is a chemical compound with the molecular formula C9H8N2O6 . It has a molecular weight of 240.17 . The IUPAC name for this compound is ethyl 2,4-dinitrobenzoate .

Molecular Structure Analysis

The molecular structure of Ethyl 2,4-dinitrobenzoate consists of an ethyl group (C2H5) attached to a 2,4-dinitrobenzoate group . The InChI code for this compound is 1S/C9H8N2O6/c1-2-17-9(12)7-4-3-6(10(13)14)5-8(7)11(15)16/h3-5H,2H2,1H3 .科学研究应用

脱酰基中的单电子转移

2,4-二硝基苯甲酸乙酯参与与 OH- 离子的反应,其中发生单电子转移。此过程形成电荷转移络合物,导致四面体中间体和最终产物形成。此反应的动力学和平衡可以使用弛豫理论计算,从而深入了解电荷转移机制 (Bacaloglu 等人,1990)。

晶体结构分析

使用 Cu-Kα 衍射仪数据确定了密切相关的化合物 3,5-二硝基苯甲酸乙酯的晶体结构。了解这些结构在材料科学和制药等领域至关重要 (Hughes & Trotter,1971)。

酵母还原和手性测定

在生化研究中,使用酵母还原制备了与 2,4-二硝基苯甲酸乙酯相关的化合物 4,4,4-三氟-3-羟基丁酸乙酯。此研究提供了关于对映体纯化合物手性的宝贵信息,这在药物研究中至关重要 (Seebach 等人,1984)。

抗真菌活性

二硝基苯甲酸酯,包括 2,4-二硝基苯甲酸乙酯,表现出显着的抗真菌活性。此发现对于开发新的杀真菌剂和了解其作用机制至关重要 (Lehtonen、Summers 和 Carter,1972)。

合成和 X 射线研究

在有机化学中,酯及其二硝基衍生物(包括 2,4-二硝基苯甲酸乙酯)的合成是一个研究领域。X 射线衍射分析有助于了解这些化合物的结构和性质 (Ya.、Zh. 和 Olimova,2017)。

监测二硝基甲苯

2,4-二硝基苯甲酸乙酯与用于炸药中的化合物二硝基甲苯的环境监测相关。此研究对于职业健康和环境安全具有重要意义 (Angerer 和 Weismantel,1998)。

作用机制

Target of Action

Ethyl 2,4-dinitrobenzoate primarily targets fungal organisms , particularly strains of the Candida species . The compound’s antifungal activity is attributed to its interaction with the fungal cell membrane .

Mode of Action

The compound interacts with the fungal cell membrane, leading to changes in the membrane’s structure and function . This interaction disrupts the normal functioning of the fungal cells, leading to their death .

Biochemical Pathways

Ergosterol is a crucial component of fungal cell membranes, and its disruption can lead to cell death .

Pharmacokinetics

It is known that the compound exhibits potent antifungal activity against several candida species at varying concentrations .

Result of Action

The result of Ethyl 2,4-dinitrobenzoate’s action is the death of the targeted fungal cells . By disrupting the synthesis of ergosterol, the compound causes significant damage to the fungal cell membrane, leading to cell death .

Action Environment

The action, efficacy, and stability of Ethyl 2,4-dinitrobenzoate can be influenced by various environmental factors. For instance, the presence of other compounds, pH levels, temperature, and the presence of certain microorganisms can affect the compound’s action . .

生化分析

Biochemical Properties

It is known that similar compounds, such as dinitrobenzoates, can participate in various biochemical reactions For instance, they can act as electron acceptors in redox reactions or serve as substrates for various enzymes

Cellular Effects

The cellular effects of Ethyl 2,4-dinitrobenzoate are not well-documented. It is known that similar compounds can have various effects on cells. For example, some dinitrobenzoates have been found to cause oxidative stress in cells . They can also influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that similar compounds, such as aldehydes and ketones, can react with 2,4-dinitrophenylhydrazine to form yellow, orange, or reddish-orange precipitates

Temporal Effects in Laboratory Settings

The temporal effects of Ethyl 2,4-dinitrobenzoate in laboratory settings are not well-documented. It is known that similar compounds can show changes in their effects over time. For example, some dinitrobenzoates have been found to cause significant distortion of the metal core geometry and formation of a polymeric structure over time

Dosage Effects in Animal Models

The effects of Ethyl 2,4-dinitrobenzoate at different dosages in animal models are not well-documented. It is known that similar compounds can have various effects at different dosages. For example, some dinitrobenzoates have been found to cause various symptoms and effects in rats at different dosages

Metabolic Pathways

It is known that similar compounds, such as dinitrobenzoates, can be involved in various metabolic pathways

Transport and Distribution

The transport and distribution of Ethyl 2,4-dinitrobenzoate within cells and tissues are not well-documented. It is known that similar compounds can be transported and distributed in various ways. For example, some dinitrobenzoates have been found to be transported and distributed within cells and tissues via various transporters or binding proteins

Subcellular Localization

The subcellular localization of Ethyl 2,4-dinitrobenzoate is not well-understood. It is known that similar compounds can be localized in various subcellular compartments. For example, some dinitrobenzoates have been found to be localized in various subcellular compartments, such as the Golgi apparatus

属性

IUPAC Name |

ethyl 2,4-dinitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O6/c1-2-17-9(12)7-4-3-6(10(13)14)5-8(7)11(15)16/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAWSJYPBSMMKJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50345751 | |

| Record name | Ethyl 2,4-dinitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33672-95-6 | |

| Record name | Ethyl 2,4-dinitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chloro-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3051351.png)

![2,5-Pyrrolidinedione, 1-[(1-oxo-4-pentenyl)oxy]-](/img/structure/B3051355.png)

![(5-Bromo-2-methoxybenzyl)[2-(1H-indol-3-YL)ethyl]amine](/img/structure/B3051358.png)